molecular formula C19H20O4 B3023749 4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-79-4

4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Cat. No. B3023749
CAS RN: 898769-79-4
M. Wt: 312.4 g/mol
InChI Key: BQULOLCSEREQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a chemical of interest in various fields of research, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors such as benzaldehyde or 4-hydroxybenzaldehyde. For instance, the synthesis of a cyclohexadienone derivative is achieved in 60% overall yield from benzaldehyde, which suggests that similar strategies could be applied to synthesize the compound of interest . Another paper describes a two-step synthesis of chloroalkoxyphenols from 4-hydroxybenzaldehyde, indicating that multigram-scale syntheses of complex phenolic compounds are feasible . Additionally, the synthesis of a naphthalenecarboxylic acid derivative from anisole demonstrates the use of Friedel-Crafts reactions in constructing aromatic compounds, which could be a part of the synthetic route for this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of a terphenyl derivative was confirmed by IR and X-ray diffraction studies . Similarly, the structure of an azo-coupled phenol derivative was determined using NMR, ESI-MS, UV-Vis, and FT-IR spectroscopy . These techniques are crucial for confirming the molecular structure of synthesized compounds, including this compound.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as photochemical and acid-catalyzed rearrangements, which lead to different products depending on the reaction conditions . The azo-coupling reaction used to synthesize a diazenyl phenol derivative is another example of the chemical transformations that aromatic compounds can undergo . These reactions highlight the reactivity of certain functional groups and could provide insights into the potential reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The analysis of vibrational wavenumbers using computational methods, as well as the study of hyper-conjugative interactions and charge delocalization through NBO analysis, provide a deeper understanding of the stability and reactivity of the molecules . The MEP analysis indicates the regions of high electronic activity, which is important for predicting the sites of chemical reactivity. The hyperpolarizability of a compound is a measure of its nonlinear optical properties, suggesting potential applications in material science .

properties

IUPAC Name

ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-8-14(9-11-16)17(20)13-12-15-6-4-5-7-18(15)22-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULOLCSEREQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644169
Record name Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-79-4
Record name Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.